molecular formula C13H11NO2 B14656877 3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one CAS No. 52054-09-8

3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B14656877
CAS No.: 52054-09-8
M. Wt: 213.23 g/mol
InChI Key: YPZMTODGNILPNF-UHFFFAOYSA-N
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Description

3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that belongs to the class of oxindoles. Oxindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products. This compound features an indole core with an acetyl group and a prop-2-yn-1-yl substituent, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one typically involves the alkylation of 3-acetyl-2-hydroxy-1-methyloxindole. This process can be carried out in a sequential one-pot synthesis, where the first alkylation is performed in the presence of an organic halide and a base such as Triton B. The second alkylation employs additional equivalents of the organic halide and base to achieve moderate to high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the acetyl group or the indole core.

    Substitution: The acetyl and prop-2-yn-1-yl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions can be facilitated by using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets and pathways within biological systems. The acetyl and prop-2-yn-1-yl groups can interact with enzymes and receptors, modulating their activity. The indole core is known to bind to various biological targets, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    3,3-Disubstituted oxindoles: Compounds with similar structural features and biological activities.

    Imidazole derivatives: Compounds with a different heterocyclic core but similar biological properties.

Uniqueness

3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

52054-09-8

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-acetyl-3-prop-2-ynyl-1H-indol-2-one

InChI

InChI=1S/C13H11NO2/c1-3-8-13(9(2)15)10-6-4-5-7-11(10)14-12(13)16/h1,4-7H,8H2,2H3,(H,14,16)

InChI Key

YPZMTODGNILPNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C2=CC=CC=C2NC1=O)CC#C

Origin of Product

United States

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